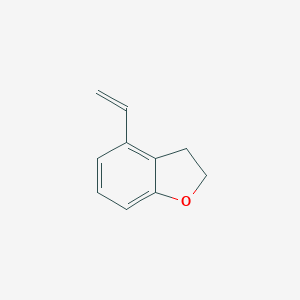

4-Vinyl-2,3-dihydrobenzofuran

概述

描述

4-Vinyl-2,3-dihydrobenzofuran: is an organic compound with the molecular formula C10H10O It is a derivative of dihydrobenzofuran, featuring a vinyl group attached to the fourth position of the benzofuran ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-vinyl-2,3-dihydrobenzofuran typically involves the reaction of 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium compound and a base. This reaction produces crude this compound, which is then purified through distillation . The reaction conditions are crucial for achieving high yields and purity. For instance, the reaction is often carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous or intermittent supply of the crude product to a distillation apparatus, where it is purified . The use of palladium catalysts and bases is optimized to ensure efficient conversion and high yield.

化学反应分析

Types of Reactions: 4-Vinyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.

Reduction: Hydrogenation using palladium or other metal catalysts is a typical method.

Substitution: Halogenation or other electrophilic reagents can be used for substitution reactions.

Major Products:

Epoxides: Formed through oxidation reactions.

Ethyl derivatives: Resulting from reduction reactions.

Substituted benzofurans: Produced through substitution reactions.

科学研究应用

Medicinal Chemistry Applications

4-Vinyl-2,3-dihydrobenzofuran serves as a crucial scaffold in the synthesis of numerous bioactive molecules. Its derivatives are known for exhibiting a range of biological activities, making them valuable in drug development.

Bioactive Derivatives

Several compounds derived from this compound have been identified with significant pharmacological properties:

- Anti-malarial and Anti-HIV Activities : Compounds such as (+)-decursivine and pterocarpan exhibit potent anti-malarial effects and have been explored for their anti-HIV potential .

- Hepatoprotective and Anti-inflammatory Properties : Research indicates that certain dihydrobenzofuran derivatives can protect liver cells and reduce inflammation .

- Antihypertensive Effects : Furaquinocins, which contain dihydrobenzofuran structures, have shown efficacy in lowering blood pressure and inhibiting platelet aggregation .

Synthetic Methodologies

The synthesis of this compound and its derivatives involves various innovative approaches, often utilizing transition metal catalysis.

Transition Metal-Catalyzed Reactions

Recent advancements in synthetic methodologies highlight the use of transition metals to create complex dihydrobenzofuran frameworks:

- Rhodium-Catalyzed Reactions : These reactions facilitate the formation of 2,3-dihydrobenzofuran derivatives through C–H activation processes, achieving high stereoselectivity .

- Biocatalytic Strategies : The application of engineered myoglobin variants has enabled efficient cyclopropanation reactions, leading to the generation of stereochemically rich dihydrobenzofuran scaffolds suitable for medicinal chemistry .

Case Study: Ramelteon Synthesis

One notable application of this compound is in the synthesis of ramelteon, a melatonin receptor agonist:

- The compound serves as an intermediate in the preparation of ramelteon, which is used for its sleep-promoting properties. The synthesis involves several steps starting from this compound to yield 1-(2,3-dihydrobenzofuran-4-yl)ethanone .

- This process is characterized by its efficiency and reduced use of hazardous reagents compared to traditional methods, showcasing the practical utility of this compound in pharmaceutical applications.

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds/Activities |

|---|---|---|

| Medicinal Chemistry | Drug development | Anti-malarial, Anti-HIV (e.g., (+)-decursivine) |

| Synthetic Methodologies | Transition metal catalysis | Rhodium-catalyzed C–H activation |

| Biocatalysis | Asymmetric synthesis | Myoglobin-catalyzed cyclopropanation |

| Pharmaceutical Synthesis | Intermediate for ramelteon | Ramelteon synthesis via this compound |

作用机制

The mechanism of action of 4-vinyl-2,3-dihydrobenzofuran depends on its specific application. In the context of drug synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved are specific to the final drug product and its intended therapeutic effect.

相似化合物的比较

2,3-Dihydrobenzofuran: Lacks the vinyl group, making it less reactive in certain chemical reactions.

4-Ethyl-2,3-dihydrobenzofuran: Similar structure but with an ethyl group instead of a vinyl group, affecting its reactivity and applications.

Benzofuran: The fully aromatic counterpart, which has different chemical properties and reactivity.

Uniqueness: 4-Vinyl-2,3-dihydrobenzofuran is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical applications.

生物活性

4-Vinyl-2,3-dihydrobenzofuran (C₁₂H₁₂O) is an organic compound notable for its unique structure, which incorporates a vinyl group attached to a dihydrobenzofuran moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biocatalysis. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a conjugated double bond system and a carbonyl group. The presence of these functional groups contributes to its reactivity and biological properties. The molecular weight of this compound is approximately 188.22 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O |

| Molecular Weight | 188.22 g/mol |

| Functional Groups | Vinyl, Carbonyl |

| Structure | Structure |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that the compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. This activity is crucial in preventing various diseases linked to oxidative stress.

Enzymatic Interactions

This compound has been shown to interact with various enzymes, enhancing their catalytic activity. For instance, it participates in epoxidation reactions catalyzed by specific enzyme mutants, leading to the formation of enantioselective products. A study highlighted the use of mutant enzymes from Selenomonas ruminantium that exhibited improved stability and enantioselectivity in the epoxidation of this compound .

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly as a precursor in the synthesis of bioactive molecules. It serves as an intermediate in the production of melatonin receptor agonists like ramelteon, which shows high affinity for MT1 and MT2 receptors involved in sleep regulation . This connection underscores its potential therapeutic applications.

Case Studies

- Biocatalytic Synthesis : A study explored the use of myoglobin variants as biocatalysts for the cyclopropanation of benzofuran derivatives, including this compound. The engineered enzymes demonstrated high stereoselectivity and efficiency in synthesizing complex tricyclic scaffolds valuable for medicinal chemistry .

- Epoxidation Reactions : Another research project focused on the stereo-complementary epoxidation of this compound using engineered enzymes from Selenomonas ruminantium. The results indicated enhanced stability and selectivity compared to wild-type enzymes, showcasing the compound's versatility in synthetic organic chemistry .

Research Findings Summary

The following table summarizes key findings related to the biological activities and applications of this compound:

属性

IUPAC Name |

4-ethenyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZOPMPOGRQZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2CCOC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466043 | |

| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230642-84-9 | |

| Record name | 4-Ethenyl-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230642-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches for producing 4-vinyl-2,3-dihydrobenzofuran?

A1: Two main synthetic approaches are highlighted in the research:

- Palladium-catalyzed reaction: One method involves reacting 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium compound and a base. This reaction yields crude this compound, which is then purified through distillation [].

- Imidate ester chemistry and phase-transfer catalysis: This two-step process starts with treating 2,3-bis(2-hydroxyethyl)phenol with the Vilsmeier reagent to generate a bis-imidate intermediate. This intermediate is then converted to 4-(2-chloroethyl)-2,3-dihydrobenzofuran through ring closure and chloride displacement reactions. Finally, dehydrohalogenation using a phase-transfer catalyst yields this compound [].

Q2: What is a notable application of this compound in organic synthesis?

A2: this compound serves as a crucial starting material in the asymmetric synthesis of (−)-tasimelteon []. This drug is used to treat Non-24-Hour Sleep-Wake Disorder in blind individuals. The synthesis utilizes the Corey-Bakshi-Shibata (CBS) asymmetric reduction of a ketone derived from this compound as a key step.

Q3: Are there any studies on enhancing the enzymatic epoxidation of this compound?

A3: While not directly discussed in the provided abstracts, research exists on using engineered enzymes to enhance the epoxidation of this compound. For instance, mutants of the enzyme Sestya have shown improved stability and enantioselectivity in catalyzing the stereo-complementary epoxidation of this compound []. This highlights the potential for biocatalytic approaches in modifying and utilizing this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。